6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which our compound of interest belongs, has been reported to exhibit anticancer activity . The structure-activity relationship of these compounds is of profound importance in drug design, discovery, and development .
Antimicrobial Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown antimicrobial activity . This makes them potential candidates for the development of new antibacterial agents to fight multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Activity
These compounds have also been reported to possess analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of conditions associated with pain and inflammation .
Antioxidant Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated antioxidant activity . This could make them useful in managing conditions associated with oxidative stress .
Antiviral Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown antiviral properties . This suggests potential applications in the treatment of viral infections .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This broad spectrum of enzyme inhibition suggests potential applications in various therapeutic areas .
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown activity against tuberculosis . This suggests potential applications in the treatment of this infectious disease .
Drug Design and Development
The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is of profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Mechanism of Action
Target of Action
The compound “6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . Compounds of this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, leading to various biological activities .
Biochemical Pathways
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .
Result of Action
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .
properties
IUPAC Name |
6-[(3-methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-17-6-5-16-20-21-18(23(16)22-17)15-7-9-19-10-8-15/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXNANJTGFYQGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
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